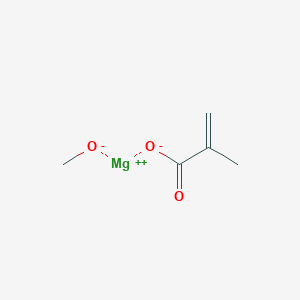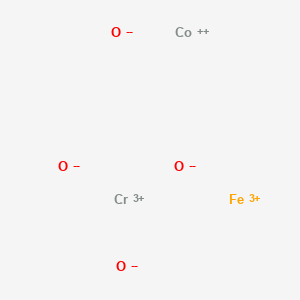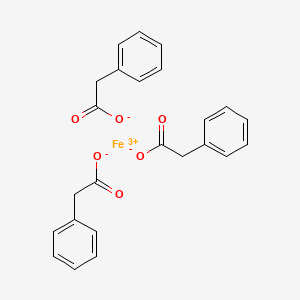
Iron tris(phenylacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .
Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Iron tris(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and potentially altering the coordination environment.
Reduction: Similarly, the iron center can be reduced, which may affect the stability and reactivity of the compound.
Substitution: The phenylacetate ligands can be substituted with other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction could yield iron(II) complexes. Substitution reactions result in new iron complexes with different ligands.
Applications De Recherche Scientifique
Iron tris(phenylacetate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and polymerization reactions.
Biology: The compound’s potential as a model for studying iron-containing enzymes and its interactions with biological molecules are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other iron-containing compounds.
Mécanisme D'action
The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .
Comparaison Avec Des Composés Similaires
Iron tris(acetylacetonate): This compound is similar in structure but has acetylacetonate ligands instead of phenylacetate.
Iron tris(1,10-phenanthroline): This complex has 1,10-phenanthroline ligands and is used in electrochemical studies and as a redox catalyst.
Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands
Propriétés
Numéro CAS |
84522-39-4 |
|---|---|
Formule moléculaire |
C24H21FeO6 |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
iron(3+);2-phenylacetate |
InChI |
InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
FYYIAFRCOODGSA-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


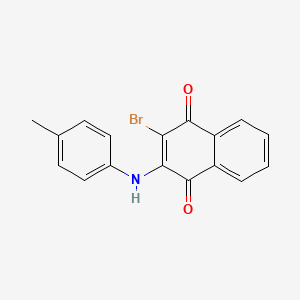
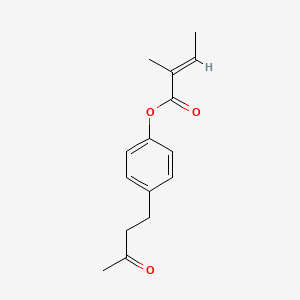
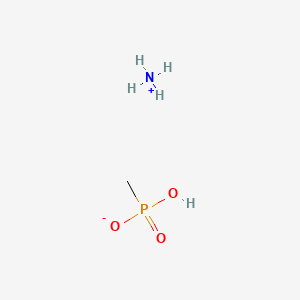
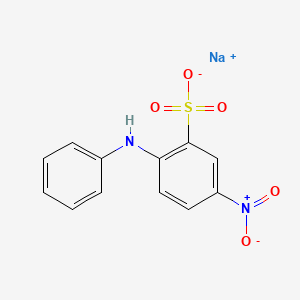
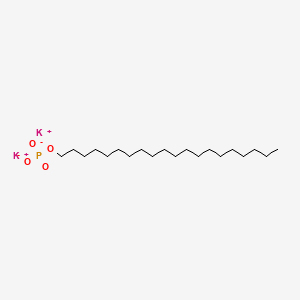

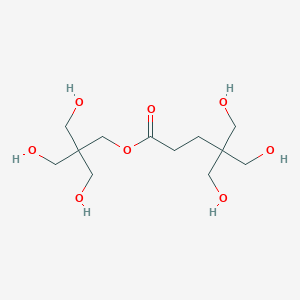
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

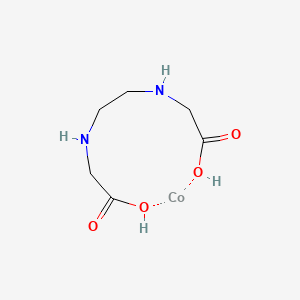
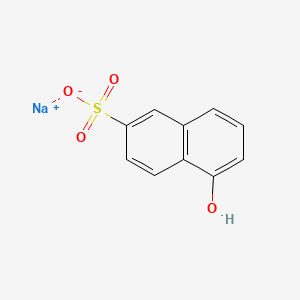
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
